molecular formula C8H16N2O4S2 B032554 DL-Homocystine-3,3,3',3',4,4,4',4'-d8 CAS No. 108641-82-3

DL-Homocystine-3,3,3',3',4,4,4',4'-d8

Cat. No. B032554
CAS RN: 108641-82-3
M. Wt: 276.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-SVYQBANQSA-N
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Description

DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is a deuterated form of DL-Homocystine . It is composed of two molecules of homocysteine . Homocysteine is considered to have a significant role in the pathophysiology and mechanism of schizophrenia .


Molecular Structure Analysis

The empirical formula of DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is C8D8H8N2O4S2 . The molecular weight is 276.40 .

It has a mass shift of M+8 .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Deuterium-labeled compounds like DL-Homocystine-d8 are used to investigate the pharmacokinetics and metabolism of drugs. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile, potentially leading to improved drug formulations .

Biomolecular NMR Spectroscopy

In biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy, stable isotopes like deuterium are essential for labeling proteins or nucleic acids. This allows for detailed structural and dynamic studies of biomolecules .

Metabolomics Studies

Metabolomics, the study of small molecules in biological systems, utilizes labeled compounds like DL-Homocystine-d8 as internal standards to quantify metabolites accurately and to trace metabolic pathways .

Proteomics Research

In proteomics, deuterium-labeled compounds are used for quantitative mass spectrometry. This helps in the identification and quantification of proteins in complex mixtures .

Clinical Research on Schizophrenia

DL-Homocystine and its derivatives are recognized as significant substances in the pathogenesis and pathophysiology of schizophrenia. Research involving labeled DL-Homocystine can provide insights into the biochemical alterations associated with this condition .

Antitumor Agent Synthesis

Labeled DL-Homocystine is used in synthesizing potential antitumor agents. It serves as a precursor in the inhibition of enzymes like L-asparagine, which is a target for certain antitumor strategies .

Thrombosis Risk Assessment

Elevated levels of homocysteine are associated with an increased risk of thrombosis. Deuterium-labeled DL-Homocystine can be used in clinical studies to understand the role of homocysteine in venous and arterial thrombosis .

Stable Isotope Tracer Studies

In tracer studies, deuterium-labeled compounds like DL-Homocystine-d8 are used to trace the flow of substances through metabolic pathways. This can provide valuable information about the metabolism of homocysteine and related compounds .

properties

IUPAC Name

2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Homocystine-3,3,3',3',4,4,4',4'-d8

CAS RN

108641-82-3
Record name DL-HOMOCYSTINE-3,3,3',3',4,4,4',4'-D8, 98 ATOM % D
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 used as an internal standard in this research?

A1: DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 is a stable isotope-labeled analog of homocystine, which is the oxidized dimer of homocysteine. Using a stable isotope-labeled internal standard is a common practice in mass spectrometry analysis. It helps to correct for variations during sample preparation and ionization, leading to more accurate and reliable quantification of the target analyte, in this case, homocysteine [].

Q2: What is the analytical method described in the research for quantifying aminothiols in cereal products?

A2: The research utilized a Liquid Chromatography Orbitrap Mass Spectrometry method. This involves derivatizing the aminothiols (cysteine, homocysteine, and glutathione) with N-(2-acridonyl)maleimide before analysis. The Orbitrap mass spectrometer provides high-resolution accurate mass measurements of the derivatized compounds. The use of DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 as an internal standard allows for precise quantification of these aminothiols in various cereal products [].

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